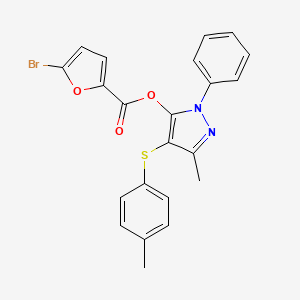
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a bromofuran moiety, and a thioether linkage. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
科学的研究の応用
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways due to its complex structure.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Thioether Group: The p-tolylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the p-tolylthio group.
Bromofuran Carboxylation: The final step involves the esterification of the pyrazole derivative with 5-bromofuran-2-carboxylic acid under conditions that promote ester bond formation, such as the use of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromofuran moiety, potentially converting the bromine atom to a hydrogen atom or another substituent.
Substitution: The bromine atom in the furan ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromofuran groups could play crucial roles in binding interactions, while the pyrazole ring might be involved in hydrogen bonding or π-π stacking interactions.
類似化合物との比較
Similar Compounds
- 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-chlorofuran-2-carboxylate
- 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-iodofuran-2-carboxylate
Uniqueness
Compared to its analogs, 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate may exhibit unique reactivity due to the presence of the bromine atom, which is a good leaving group. This can make it more reactive in substitution reactions compared to its chloro or iodo counterparts. Additionally, the specific electronic effects of the bromine atom can influence the compound’s overall chemical behavior and interactions in biological systems.
特性
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c1-14-8-10-17(11-9-14)29-20-15(2)24-25(16-6-4-3-5-7-16)21(20)28-22(26)18-12-13-19(23)27-18/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDSHFDQWBCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)
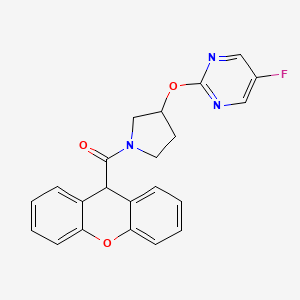
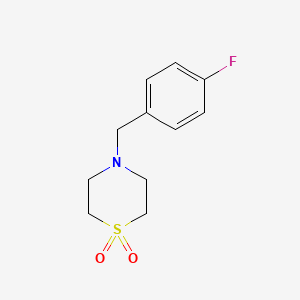
![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)
![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

![N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2760391.png)
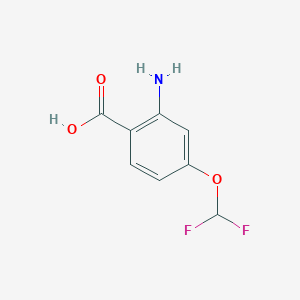
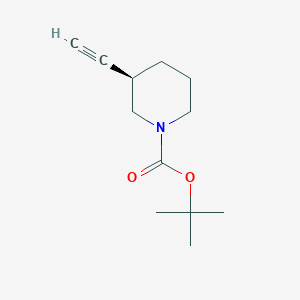
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2760396.png)

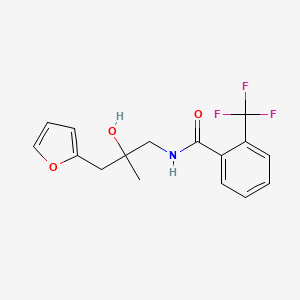
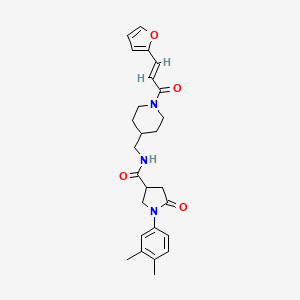
![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)
